molecular formula C12H18N2O B8189586 (3R,5S)-5-amino-1-benzylpiperidin-3-ol

(3R,5S)-5-amino-1-benzylpiperidin-3-ol

Cat. No.: B8189586
M. Wt: 206.28 g/mol
InChI Key: QMKYJTGXQLHCRZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-Amino-1-benzylpiperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at position 1, an amino group at position 5 (S-configuration), and a hydroxyl group at position 3 (R-configuration). Its molecular formula is C₁₂H₁₈N₂O (molar mass: 206.29 g/mol). This compound belongs to the aliphatic heterocyclic family and is structurally related to bioactive molecules targeting enzymes such as aminopeptidases or glycosidases . The stereochemistry at positions 3 and 5 is critical for its interactions with chiral biological targets, making it a candidate for drug design and medicinal chemistry research.

Properties

IUPAC Name

(3R,5S)-5-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYJTGXQLHCRZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,5S)-5-amino-1-benzylpiperidin-3-ol is a chiral compound that has garnered attention in various fields of medicinal and organic chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a benzyl group. Its stereochemistry is significant for its biological interactions. The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways.
  • Receptor Binding : It has been studied for its potential to bind to neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.
  • Ion Channel Modulation : The compound may influence ion channel activity, affecting neuronal excitability and neurotransmission.

Research Findings

Several studies have explored the biological activity of this compound. Key findings include:

  • Antidepressant-like Effects : Research indicates that this compound exhibits antidepressant-like effects in animal models, potentially through serotonin and norepinephrine modulation.
  • Neuroprotective Properties : Studies suggest that it may protect against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various bacterial strains.

Data Table: Biological Activity Summary

Activity Type Findings Reference
Antidepressant-likeExhibits effects in animal models
NeuroprotectiveReduces oxidative stress and inflammation
AntimicrobialActive against certain bacterial strains

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects. The proposed mechanism involved increased serotonin levels in the synaptic cleft.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A series of experiments were conducted using cellular models of Alzheimer's disease. Treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cell viability under stress conditions. This suggests a potential role in neuroprotection and cognitive enhancement.

Applications in Drug Development

Due to its diverse biological activities, this compound serves as a promising lead compound for drug development:

  • Potential Therapeutics : It is being investigated for use in treatments for depression and neurodegenerative diseases.
  • Synthetic Intermediate : The compound is also utilized as a building block in the synthesis of more complex organic molecules that may have therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily explored for its therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis. Research indicates that derivatives of this compound exhibit moderate antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1) .

Antibacterial and Antifungal Activity
Studies have shown that (3R,5S)-5-amino-1-benzylpiperidin-3-ol and its derivatives possess antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans. The presence of the amino group enhances the biological activity, making it a candidate for further pharmaceutical development .

Organic Synthesis

Building Block in Organic Chemistry
this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse piperidine derivatives. This versatility makes it valuable in synthetic organic chemistry .

Synthetic Routes
The synthesis typically involves:

  • Starting Materials : Utilization of commercially available piperidine derivatives.
  • Chiral Resolution : Introduction of chiral centers using chiral catalysts.
  • Purification Techniques : Methods such as recrystallization or chromatography to ensure high purity .

Biological Studies

Enzyme Inhibition Studies
The compound has been investigated for its role in enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and urease. Its derivatives have shown strong inhibitory activity against these enzymes, indicating potential applications in treating conditions like Alzheimer’s disease and other cognitive disorders .

Receptor Binding Studies
Research has also focused on the compound's interaction with various receptors. Docking studies have illustrated how these compounds interact with amino acids at the molecular level, contributing to their pharmacological effectiveness .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized for the production of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it suitable for large-scale synthesis processes .

Data Summary Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryNeurological disordersModerate antiviral activity against HIV-1
Antibacterial and antifungal agentsActive against Staphylococcus aureus and Candida albicans
Organic SynthesisIntermediate in complex organic synthesisVersatile reactions including oxidation and reduction
Biological StudiesEnzyme inhibitionStrong AChE inhibition; potential for Alzheimer's treatment
Industrial ApplicationsProduction of fine chemicalsEffective in large-scale synthesis processes

Case Studies

  • Antiviral Activity Study : A study investigated the antiviral properties of this compound derivatives against HIV-1. The structure-activity relationship indicated that modifications to the benzyl or piperidine moieties enhanced antiviral efficacy.
  • Enzyme Inhibition Research : Research demonstrated that specific derivatives exhibited strong inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Synthesis Optimization Study : An industrial study focused on optimizing the synthesis conditions for this compound to maximize yield and purity using automated chromatography systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural and functional differences between (3R,5S)-5-amino-1-benzylpiperidin-3-ol and its analogs:

Compound Name Substituents (Position) Stereochemistry Molecular Formula Key Applications/Properties
This compound –NH₂ (5), –OH (3), –Benzyl (1) 3R,5S C₁₂H₁₈N₂O Enzyme inhibition, drug candidates
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol –CH₃ (5), –OH (3), –Benzyl (1) 3R,5R C₁₃H₁₉NO Unspecified (structural analog)
1-Deoxynojirimycin (DNJ) –OH (2,3,4,5), –CH₂OH (2) 2R,3R,4R,5S C₆H₁₃NO₄ Antioxidant, glycosidase inhibition, cosmetics
(3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol –NH₂ (3), –CO (2), –CH₃ (5) 3R C₇H₁₅NO₂ Aminopeptidase inhibition
Key Observations:

Substituent Effects: The amino group at position 5 in this compound distinguishes it from analogs like (3R,5R)-1-benzyl-5-methylpiperidin-3-ol, which has a methyl group instead. DNJ () features multiple hydroxyl groups, enabling broad antioxidant activity and glycosidase inhibition, whereas the target compound’s single hydroxyl and amino groups suggest narrower but more specific enzyme interactions .

Stereochemical Influence :

  • The 5S configuration in the target compound contrasts with the 5R configuration in (3R,5R)-1-benzyl-5-methylpiperidin-3-ol. This difference may alter spatial orientation in chiral environments, such as enzyme binding pockets, leading to divergent biological activities .
  • DNJ’s 2R,3R,4R,5S stereochemistry is essential for mimicking glucose in glycosidase inhibition, a property absent in the target compound due to its simpler substitution pattern .

Preparation Methods

Epoxidation of Tetrahydropyridine Precursors

The synthesis begins with the preparation of 1-benzyl-1,2,3,6-tetrahydropyridine-3-ol (8a ), which undergoes epoxidation using trifluoroperacetic acid (TFAA) in anhydrous dichloromethane at 0°C. This reaction proceeds via a syn-addition mechanism, facilitated by hydrogen bonding between the 3-hydroxyl group and the oxidizing agent, yielding 1-benzyl-4,5-epoxypiperidine-3-ol (9a ) with cis stereochemistry (Figure 1). Nuclear magnetic resonance (NMR) analysis confirms the cis configuration through characteristic coupling constants (e.g., JH4H5=4.3HzJ_{H4-H5} = 4.3 \, \text{Hz}) and nuclear Overhauser effect (NOE) correlations.

Figure 1: Syn-epoxidation mechanism of 1-benzyl-1,2,3,6-tetrahydropyridine-3-ol (8a) to 9a.\text{Figure 1: Syn-epoxidation mechanism of 1-benzyl-1,2,3,6-tetrahydropyridine-3-ol (8a) to 9a.}

Aminolysis of Epoxides

The epoxide 9a is subjected to nucleophilic ring-opening with benzylamine in acetonitrile using lithium perchlorate as a Lewis acid catalyst. This step proceeds with regio- and stereoselectivity, favoring attack at the C5 position due to steric and electronic factors, yielding (3R,4r,5S)-1-benzyl-4-benzylaminopiperidine-3,5-diol (10a ). The stereochemical outcome is confirmed via X-ray crystallography and high-resolution mass spectrometry (HRMS). Subsequent hydrogenolysis over palladium on carbon (Pd/C) removes the benzyl groups, affording (3R,5S)-5-aminopiperidin-3-ol.

Table 1: Reaction Conditions and Yields for Epoxide Ring-Opening

Starting MaterialNucleophileCatalystTime (h)Yield (%)Product
9aBnNH2LiClO4725810a
9aNH3LiClO44845(3R,5S)-5-aminopiperidin-3-ol

Stereochemical Control and Resolution Strategies

Chiral Auxiliaries and Catalysts

The use of chiral Lewis acids, such as (R)-BINOL-derived catalysts, could enhance stereoselectivity during epoxide ring-opening. In the synthesis of 10a , lithium perchlorate’s coordination to the epoxide oxygen directs nucleophilic attack to the less hindered face, establishing the (3R,5S) configuration. Computational modeling suggests that transition-state stabilization via hydrogen bonding between the catalyst and substrate further refines selectivity.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution during hydrogenolysis could resolve racemic mixtures of intermediates. For instance, asymmetric hydrogenation of enamine precursors using chiral Ru catalysts (e.g., Noyori-type) has been employed for related piperidines. Applying DKR to a 5-ketopiperidine intermediate may enable simultaneous reduction of the ketone and resolution of stereocenters.

Deprotection and Functional Group Interconversion

Hydrogenolytic Removal of Benzyl Groups

Final deprotection of the benzyl group in 10a is achieved via hydrogenolysis over Pd/C in methanol. Optimal conditions (10% Pd/C, 1 atm H₂, 25°C) afford the free amine in 85% yield without racemization. Monitoring by thin-layer chromatography (TLC) ensures complete deprotection while preserving the stereochemical integrity of the C3 and C5 centers.

Alternative Protecting Groups

While benzyl groups are commonly used, exploring alternatives like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) could improve solubility and facilitate purification. For example, Boc-protected intermediates allow for acidic deprotection (e.g., HCl in dioxane), which is milder than hydrogenolysis.

Analytical and Spectroscopic Characterization

NMR Spectroscopy

The stereochemistry of (3R,5S)-5-amino-1-benzylpiperidin-3-ol is confirmed via 1H^1\text{H}- and 13C^{13}\text{C}-NMR. Key signals include:

  • δ3.95ppm\delta \, 3.95 \, \text{ppm} (ddd, J=8.4,5.3,2.3HzJ = 8.4, 5.3, 2.3 \, \text{Hz}, H3a)

  • δ3.16ppm\delta \, 3.16 \, \text{ppm} (d, J=4.3HzJ = 4.3 \, \text{Hz}, H5)
    Coupling constants and NOE correlations between H3 and H5 confirm the cis-diaxial arrangement.

X-Ray Crystallography

Single-crystal X-ray analysis of intermediate 10a reveals a chair conformation with equatorial orientation of the 3-hydroxyl and 5-benzylamino groups . The C3 and C5 stereocenters exhibit bond angles consistent with the (3R,5S) configuration.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (3R,5S)-5-amino-1-benzylpiperidin-3-ol with high stereochemical purity?

  • Methodology : Utilize chiral starting materials or enantioselective catalysis to establish stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can achieve the desired (3R,5S) configuration. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) are critical to prevent side reactions during synthesis .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Chiral HPLC or NMR analysis should confirm enantiomeric excess (>98%) .

Q. How can the hydroxyl and amino functional groups in this compound be selectively modified for downstream applications?

  • Methodology :

  • Amino Group : Acylation with activated esters (e.g., NHS esters) under mild basic conditions (pH 8–9).
  • Hydroxyl Group : Etherification via Mitsunobu reaction (e.g., using DIAD/TPP) or silylation (e.g., TBSCl) to protect/react selectively .
    • Validation : LC-MS and 1^1H NMR to confirm regioselectivity and functional group integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • Structural Confirmation : X-ray crystallography (for absolute stereochemistry) and 2D NMR (COSY, HSQC) .
  • Purity Assessment : Reverse-phase HPLC with UV/ELSD detection; ion chromatography for amine quantification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes, receptors)?

  • Experimental Design :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of enantiomers .
  • Molecular Dynamics (MD) Simulations : Model interactions between the (3R,5S) isomer and target proteins (e.g., GPCRs) to identify stereospecific hydrogen bonding or hydrophobic contacts .
    • Case Study : Fluorinated analogs (e.g., 5-fluoropiperidin-3-ol) show enhanced metabolic stability due to fluorine’s electronegativity, but stereochemistry dictates target selectivity .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies of this compound?

  • Approach :

  • ADME Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites that may alter in vivo efficacy .
    • Example : Degradation of labile functional groups (e.g., benzyl ethers) during in vivo assays may reduce activity; stabilize via fluorination or steric hindrance .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Workflow :

  • Virtual Screening : Dock this compound into target pockets (e.g., using AutoDock Vina) to prioritize substituents enhancing binding.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with IC50_{50} values for lead optimization .
    • Validation : Synthesize top candidates and validate via kinase inhibition assays or cellular uptake studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.